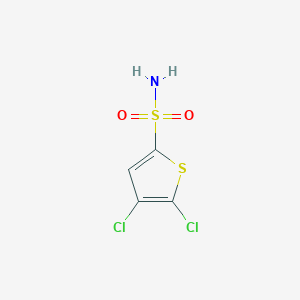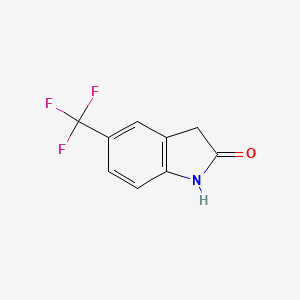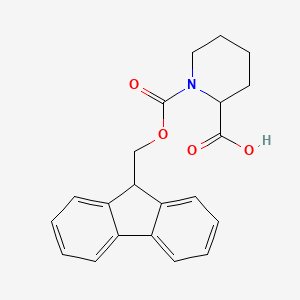
2,4-Dimethyl-6-(5-methyl-2H-pyrazol-3-yl)-phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazole derivatives has been explored through various methodologies. One approach involves the generation of 4-phenyl-1H-pyrazoles substituted at the 3- and/or 5-positions, using a C–C Suzuki–Miyaura cross-coupling reaction in water, although this method yielded low results, prompting the development of an alternative method using lithiation techniques . Another study describes the synthesis of 2-substituted 4-phenyl-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyrimidines, which were obtained by reacting 1-(1-dimethylaminomethylene-2-oxo-2-phenylethyl)-3,5-diphenyl-1H-pyrazole with various amines . Additionally, the condensation of 3,5-dimethyl-pyrazole with 2-arylidene-malonic acid diethyl esters has been used to prepare functionalized ligands .
Molecular Structure Analysis
X-ray diffraction and spectral studies have been conducted to determine the molecular and crystal structures of various pyrazole derivatives. For instance, the structure of a 1-phenyl-3-methyl-4-(2',4'-dimethylphenylazo) pyrazolone-5 was determined, revealing a planar pyrazole ring with coplanar substituents and an intramolecular NH...O hydrogen bond . Another compound, 2-[(phenyl)-(3,5-dimethyl-pyrazol-1-yl)-methyl]-malonic acid diethyl ester, crystallizes in the monoclinic space group and features two potential pockets for metal coordination, stabilized by intermolecular C–H⋯O and C–H⋯N hydrogen bonding .
Chemical Reactions Analysis
The reactivity of pyrazole derivatives has been explored in the context of forming asymmetric imine ligands and mixed metal polynuclear complexes . Additionally, the synthesis of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives has been reported, with some compounds showing the ability to suppress lung cancer cell growth through cell cycle arrest and autophagy .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are closely related to their molecular structures. For example, the dihedral angles between the pyrazole rings and other substituents can influence the luminescent properties of the compounds, as seen in the study of 4-chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol . The crystal structure and hydrogen bonding interactions also play a significant role in the stability and solubility of these compounds .
Wissenschaftliche Forschungsanwendungen
Helical Twist in Synthetic Organic Molecules
One notable application of a related compound, 3,5-dimethyl-1-(2-nitrophenyl)-1H-pyrazole (DNP), is its classification as a rare class of helically twisted synthetic organic molecules. DNP and its derivatives, such as 2-(3,5-dimethylpyrazole-1-yl)phenylamine, demonstrate significant structural characteristics in synthetic chemistry, particularly in the formation of helical twists in molecules (Drew et al., 2007).
Platelet-Derived Growth Factor Receptor Tyrosine Kinase Inhibitors
Compounds related to 2,4-Dimethyl-6-(5-methyl-2H-pyrazol-3-yl)-phenylamine have been identified as potent inhibitors of the Platelet-Derived Growth Factor Receptor Tyrosine Kinase (PDGF-BB). These compounds exhibit broad antiproliferative activity against various human tumor cell lines, indicating their potential in cancer therapy research (Ho et al., 2005).
Potential Antipsychotic Agents
Another application in the field of medicinal chemistry involves the use of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which are derived from similar pyrazole compounds. These derivatives have been explored as potential antipsychotic agents. They exhibit a unique profile, reducing spontaneous locomotion in animal models without interacting with dopamine receptors, a common target of many antipsychotics (Wise et al., 1987).
Corrosion Inhibitors
In the field of materials science, bipyrazolic-type organic compounds, which are structurally similar to 2,4-Dimethyl-6-(5-methyl-2H-pyrazol-3-yl)-phenylamine, have been studied as corrosion inhibitors. These compounds exhibit different inhibition efficiencies and reactive sites, making them significant in corrosion prevention research (Wang et al., 2006).
Eigenschaften
IUPAC Name |
2,4-dimethyl-6-(5-methyl-1H-pyrazol-3-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-7-4-8(2)12(13)10(5-7)11-6-9(3)14-15-11/h4-6H,13H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEDLLCNBBRBHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C2=NNC(=C2)C)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-6-(5-methyl-2H-pyrazol-3-yl)-phenylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Fluoro-2-[(4-fluoroanilino)methylene]-3-phenyl-1-indanone](/img/structure/B1306944.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1,3,5-trimethyl-1H-pyrazole-4-carbohydrazide](/img/structure/B1306961.png)



![Ethyl 3-amino-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylhydrazinylidene]propanoate](/img/structure/B1306982.png)

![4-chloro-N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B1306988.png)
![Isopropyl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B1306991.png)
![(E)-2-cyano-3-(4-cyanophenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide](/img/structure/B1306998.png)
![3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid](/img/structure/B1307003.png)

